3-(4-(2-Methoxyethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
Properties
Molecular Formula |
C10H12N4O2S |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
3-[4-(2-methoxyethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H12N4O2S/c1-15-4-5-16-7-2-3-12-8(6-7)9-13-10(11)17-14-9/h2-3,6H,4-5H2,1H3,(H2,11,13,14) |
InChI Key |
QPXQNGIWZOAEAJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=NC=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-(2-Methoxyethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyridine ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.
Introduction of the thiadiazole ring: This step often involves the reaction of the pyridine derivative with reagents that introduce the thiadiazole moiety.
Attachment of the amine group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,4-thiadiazole scaffold undergoes nucleophilic substitution at the sulfur-adjacent positions. In the presence of alkyl halides or acyl chlorides, the C-5 amine group can act as a leaving group under basic conditions:
-
Example reaction : Reaction with methyl iodide in dimethylformamide (DMF) at 60°C yields 3-(4-(2-Methoxyethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-methylamine .
-
Mechanism : The sulfur atom stabilizes the transition state, facilitating substitution at the C-5 position .
Acylation and Alkylation of the Primary Amine
The C-5 amine group is highly reactive toward electrophiles:
Acylation
-
Reagents: Acetic anhydride, acetyl chloride
-
Conditions: Reflux in anhydrous dichloromethane (DCM) with pyridine as a base
-
Product: N-Acetyl-3-(4-(2-Methoxyethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine (Yield: 78–85%) .
Alkylation
-
Reagents: Benzyl bromide, allyl chloride
-
Conditions: Room temperature in tetrahydrofuran (THF) with triethylamine
-
Product: N-Benzyl-3-(4-(2-Methoxyethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine (Yield: 62%) .
Cross-Coupling Reactions
The pyridine moiety participates in Suzuki-Miyaura couplings, enabling aryl/heteroaryl functionalization:
-
Catalyst : Pd(PPh₃)₄
-
Conditions : 80°C in toluene/ethanol (3:1) with K₂CO₃
-
Substrate : 2-Bromo-4-(2-methoxyethoxy)pyridine precursor
-
Product : Derivatives with biaryl or heterobiaryl groups at the pyridine ring .
Oxidation
-
Reagent : Hydrogen peroxide (H₂O₂) in acetic acid
-
Product : Sulfoxide or sulfone derivatives, depending on stoichiometry .
Reduction
-
Reagent : Sodium borohydride (NaBH₄) in methanol
-
Product : Partial reduction of the thiadiazole ring to a dihydrothiadiazole derivative (Yield: 45–50%) .
Biological Interaction-Based Reactions
In pharmacological studies, the compound forms hydrogen bonds and hydrophobic interactions with biological targets:
-
STAT3 Protein : The thiadiazole scaffold engages in pi-alkyl interactions with Ile467 and Pro471 residues, while the methoxyethoxy group participates in hydrogen bonding with His332 .
-
Kinase Domains : The pyridine nitrogen coordinates with Mg²⁺ ions in ATP-binding pockets, as shown in molecular docking simulations .
Mechanistic Insights
-
Thiadiazole Ring Reactivity : The electron-deficient nature of the 1,2,4-thiadiazole ring directs nucleophilic attacks to the C-5 position, while the sulfur atom stabilizes transition states via resonance .
-
Steric Effects : The methoxyethoxy group on the pyridine ring imposes steric hindrance, moderating reaction rates in cross-coupling processes .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is of interest for the development of new therapeutic agents due to its unique structural features and potential pharmacological activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-(2-Methoxyethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 1,2,4-thiadiazol-5-amine derivatives with pyridinyl substituents. Key analogues and their properties are summarized below:
Table 1: Comparison of Selected 1,2,4-Thiadiazol-5-amine Derivatives
Key Trends in Substituent Effects
Polar Substituents (e.g., 2-Methoxyethoxy): The 2-methoxyethoxy group in the target compound likely balances lipophilicity and aqueous solubility, a critical factor for oral bioavailability. Similar compounds with ethoxy/methoxy chains (e.g., compound 28 in ) showed 31% yield and 99% purity, suggesting feasible synthesis routes.
Halogenated Derivatives (e.g., Cl, CF₃) :
- Chlorine and trifluoromethyl groups (as in ) enhance stability and target affinity but often reduce solubility, limiting their utility in systemic applications.
Biological Activity :
- Compounds with isopropoxy substituents (e.g., 25 ) demonstrated superior in vivo efficacy against filarial parasites, likely due to optimized logP values (~3.2) that facilitate tissue penetration .
- The 2-methoxyethoxy variant is hypothesized to exhibit similar or improved pharmacokinetics, though direct comparative data are lacking.
Q & A
Q. How to design derivatives for selective targeting of specific enzyme isoforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
